molecular formula C24H43NO13 B609305 m-PEG9-NHS ester CAS No. 1316189-13-5

m-PEG9-NHS ester

Cat. No.: B609305
CAS No.: 1316189-13-5
M. Wt: 553.6
InChI Key: PHNXKFXTQIHOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG9-NHS ester: is a polyethylene glycol (PEG) derivative containing a N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amines (-NH2) in proteins, peptides, and other molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

Mechanism of Action

Target of Action

m-PEG9-NHS ester: primarily targets primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are crucial for various biochemical processes, including protein synthesis and modification.

Mode of Action

The NHS (N-hydroxysuccinimide) ester group in this compound reacts with the primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling and modifying biomolecules. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, facilitating better interaction with the target molecules .

Biochemical Pathways

By modifying primary amines, this compound can influence various biochemical pathways. For instance, it can alter protein-protein interactions, enzyme activity, and signal transduction pathways. These modifications can lead to changes in cellular functions and responses .

Result of Action

The molecular and cellular effects of this compound include the formation of stable amide bonds with primary amines, leading to the modification of proteins and other biomolecules. This can result in altered protein function, stability, and interactions, potentially affecting cellular processes and pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of this compound. The compound is typically stable under physiological conditions, but extreme pH or high temperatures may affect its reactivity and stability. Additionally, the presence of competing nucleophiles can impact the efficiency of the labeling reaction .

Would you like more detailed information on any specific aspect of this compound?

: BroadPharm

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-NHS ester typically involves the reaction of methoxy polyethylene glycol (m-PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere to prevent hydrolysis of the NHS ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The product is then purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: m-PEG9-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Common Reagents and Conditions:

    Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester

    Conditions: Neutral to slightly basic pH (7-9), aqueous or organic solvent (e.g., phosphate-buffered saline, DMF, DMSO)

Major Products: The major product of the reaction between this compound and primary amines is a PEGylated amide, which enhances the solubility and stability of the modified molecule.

Scientific Research Applications

Chemistry: m-PEG9-NHS ester is used in the synthesis of PEGylated compounds, which are valuable in drug delivery systems due to their increased solubility and reduced immunogenicity.

Biology: In biological research, this compound is employed to modify proteins and peptides, improving their stability and half-life in biological systems. This modification is crucial for studying protein interactions and functions.

Medicine: In the medical field, this compound is used in the development of PEGylated drugs and therapeutic proteins. PEGylation enhances the pharmacokinetics and reduces the immunogenicity of these therapeutic agents.

Industry: Industrially, this compound is utilized in the production of bioactive hydrogels for tissue engineering and regenerative medicine. These hydrogels provide a supportive matrix for cell growth and tissue regeneration.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific PEG chain length (nine ethylene glycol units), which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring precise control over the PEGylation process and the properties of the modified molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXKFXTQIHOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-NHS ester
Reactant of Route 2
Reactant of Route 2
m-PEG9-NHS ester
Reactant of Route 3
Reactant of Route 3
m-PEG9-NHS ester
Reactant of Route 4
Reactant of Route 4
m-PEG9-NHS ester
Reactant of Route 5
Reactant of Route 5
m-PEG9-NHS ester
Reactant of Route 6
Reactant of Route 6
m-PEG9-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.